2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

Description

Structure and Properties:

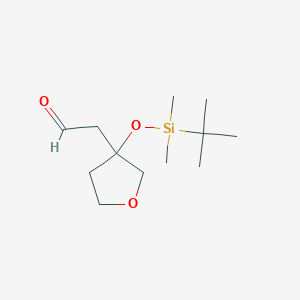

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde is a specialized organic compound featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a tert-butyldimethylsilyl (TBS) ether group. The acetaldehyde moiety (-CH₂CHO) is attached to the same carbon as the TBS-protected hydroxyl group. The TBS group enhances steric bulk and lipophilicity, improving stability against nucleophilic or acidic conditions during synthetic processes . This compound is typically utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules like Eribulin Mesylate, a chemotherapeutic agent .

Properties

IUPAC Name |

2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGUYRWRYLHADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-41-4 | |

| Record name | 2-{3-[(tert-butyldimethylsilyl)oxy]oxolan-3-yl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose. This means it can donate or accept a molecule of water during the aldol reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis.

Biochemical Pathways

The compound is involved in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide. It’s also used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A.

Pharmacokinetics

The tert-butyldimethylsilyloxy group is known to be hydrolytically stable, which could potentially influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of marine natural product (–)-dactylodide, it contributes to the construction of the key tetrahydropyran subunit.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the tert-butyldimethylsilyloxy group is stable to aqueous base, but may be converted back to the alcohols under acidic conditions. Therefore, the pH of the environment could potentially influence the compound’s action.

Biological Activity

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde, a compound featuring a tetrahydrofuran ring and a tert-butyldimethylsilyl (TBDMS) protecting group, has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₄O₃Si

- Molecular Weight : 232.39 g/mol

- CAS Number : 194724-12-4

Biological Activity Overview

The biological activity of this compound is primarily related to its role as an intermediate in organic synthesis and potential pharmacological applications. Key areas of interest include:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anticancer Potential : Some derivatives of tetrahydrofuran have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

The mechanisms through which this compound exerts its biological effects may include:

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may reduce ROS levels, thereby protecting cells from oxidative damage.

- Cell Cycle Regulation : Similar compounds have been noted to interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Study 1: Antioxidant Activity

A study conducted on similar TBDMS-protected compounds demonstrated significant antioxidant activity when tested against DPPH radicals. The results indicated an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| TBDMS Compound | 18 |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that a related tetrahydrofuran derivative significantly reduced cell viability at concentrations above 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 30 |

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydrofuran ring, a tert-butyldimethylsilyl ether group, and an aldehyde functional group. Its molecular formula is C13H24O3Si, with a molecular weight of approximately 300.52 g/mol. It appears as a white crystalline solid with a melting point between 82-84°C and is soluble in water, ethanol, and most organic solvents.

Organic Synthesis

Reagent for Syntheses

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde acts as a highly reactive intermediate in organic synthesis. Its unique structure allows it to serve as a versatile building block for constructing various organic molecules. The presence of the tert-butyldimethylsilyl group provides protective functionality, enabling selective transformations without interference from other functional groups.

Aldehyde Functionality

The aldehyde group in this compound is crucial for further reactions such as condensation and reduction processes. It can be utilized to synthesize alcohols or carboxylic acids through oxidation or reduction reactions, respectively. This versatility makes it an essential reagent in synthetic organic chemistry.

Pharmaceutical Applications

Drug Development

In medicinal chemistry, the ability to modify the aldehyde group allows for the development of new pharmaceutical agents. The compound's structural characteristics can facilitate the design of prodrugs or intermediates that enhance bioavailability or target specificity in drug formulations.

Case Studies

Recent studies have explored the use of similar silyl-protected compounds in drug synthesis. For instance, compounds with similar structures have been employed to create antiviral and anticancer agents by leveraging their reactivity in specific biological pathways.

Material Science

Polymer Chemistry

The compound can also find applications in polymer chemistry, where it may be utilized as a monomer or co-monomer in the production of silyl-functionalized polymers. These materials can exhibit enhanced thermal stability and mechanical properties due to the presence of silyl groups.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| 2-(tert-butyldimethylsilyloxy)-tetrahydrofuran | Tetrahydrofuran with silyloxy group | No aldehyde functionality |

| Acetaldehyde | Simple aldehyde | Lacks protective silyl group |

| 4-tert-butyldimethylsilyloxybutanal | Butanal derivative with silyloxy group | Longer carbon chain than the target compound |

The combination of both silyloxy protection and aldehyde functionality in this compound enhances its versatility for synthetic applications compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituents, protecting groups, and functional moieties, which influence their reactivity and applications. Below is a comparative analysis:

Key Research Findings

Reactivity and Stability :

- The TBS group in the target compound provides superior stability compared to Tetrahydrofuran-3-carboxaldehyde, which lacks protection and is prone to oxidation or unwanted side reactions under basic/acidic conditions .

- Compounds with multiple TBS groups (e.g., the bis-TBS analog in ) exhibit increased steric hindrance, slowing reaction kinetics but enabling selective deprotection in multi-step syntheses .

Synthetic Utility :

- The aldehyde group in the target compound is critical for nucleophilic additions (e.g., Grignard reactions) to form carbon-carbon bonds, a step often employed in macrocyclic drug synthesis .

- In contrast, Tetrahydrofuran-3-carboxaldehyde’s unprotected hydroxyl limits its use in harsh reaction environments but makes it suitable for straightforward alkylation or acylation .

Applications in Pharmaceuticals: The target compound’s structural complexity aligns with its role in synthesizing antineoplastic agents like Eribulin, where precise control over stereochemistry and functional group compatibility is essential . Simpler analogs (e.g., 2-(oxolan-2-yl)acetic acid) are more commonly employed in non-pharmaceutical contexts, such as polymer or agrochemical production .

Data Tables

Table 1: Physical and Chemical Properties

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde?

Methodological Answer:

The synthesis typically involves protecting group chemistry and controlled reaction conditions. Key steps include:

- Silylation : Introduce the tert-butyldimethylsilyl (TBDMS) group under anhydrous conditions using TBDMS chloride and a base (e.g., imidazole) in dry tetrahydrofuran (THF) .

- Oxidation : Convert the intermediate alcohol to the acetaldehyde moiety using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the TBDMS group .

- Handling : Use anhydrous solvents (e.g., dry THF) and gloveboxes for moisture-sensitive steps. Monitor reactions via TLC to detect premature deprotection .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : H NMR (in CDCl) to confirm the acetaldehyde proton (δ 9.5–10.0 ppm) and TBDMS groups (δ 0.1–0.3 ppm for Si-CH) .

- IR : Detect carbonyl stretches (C=O, ~1720 cm) and Si-O vibrations (~1250 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported stability data for the TBDMS-protected intermediates?

Methodological Answer:

Discrepancies in stability often arise from trace moisture or acidic/basic impurities. To address this:

- Controlled Experiments : Replicate stability tests under rigorously anhydrous conditions (e.g., molecular sieves in THF) .

- Comparative Studies : Benchmark against structurally similar TBDMS-protected compounds (e.g., fluorinated analogs) to isolate substituent effects .

- Kinetic Analysis : Use Si NMR to monitor hydrolysis rates under varying pH conditions .

Advanced: What mechanistic insights guide the reactivity of the acetaldehyde group in cross-coupling reactions?

Methodological Answer:

- Nucleophilic Additions : The aldehyde’s electrophilicity allows reactions with Grignard reagents or organozinc species. Steric hindrance from the TBDMS group may require bulky ligands (e.g., SPhos) to enhance selectivity .

- Computational Modeling : Density functional theory (DFT) can predict reaction pathways. For example, calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

Advanced: How can researchers optimize experimental design for scaling up synthesis without compromising yield?

Methodological Answer:

- Process Control : Use flow chemistry to maintain consistent temperature and mixing, critical for exothermic silylation steps .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) and identify critical parameters .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: What strategies mitigate side reactions during deprotection of the TBDMS group?

Methodological Answer:

- Selective Deprotection : Use fluoride-based reagents (e.g., TBAF) in THF at 0°C to minimize undesired acetaldehyde oxidation .

- Protection Alternatives : Compare with bulkier silyl groups (e.g., TIPS) to evaluate kinetic stability differences .

Basic: What solvents and conditions are incompatible with this compound?

Methodological Answer:

- Avoid : Protic solvents (e.g., water, methanol) and strong acids/bases, which hydrolyze the TBDMS group .

- Compatible Solvents : Dry THF, dichloromethane (DCM), and toluene for reactions .

Advanced: How can researchers validate the stereochemical integrity of the tetrahydrofuran ring?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

- NOE Experiments : Perform 2D NMR (e.g., ROESY) to confirm spatial proximity of protons in the ring .

Advanced: What computational tools predict the compound’s behavior in catalytic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.